molecular formula C22H27FN4O2 B2892161 3-fluoro-4-methoxy-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide CAS No. 2034412-67-2

3-fluoro-4-methoxy-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide

Cat. No. B2892161
CAS RN: 2034412-67-2
M. Wt: 398.482
InChI Key: LHAAFKTVFWDDEX-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C22H27FN4O2 and its molecular weight is 398.482. The purity is usually 95%.
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Scientific Research Applications

Chemical Analysis

This compound, also known as 3-Fluoro-4-methoxy-N-({1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-piperidinyl}methyl)benzenesulfonamide, has a molecular formula of C17H21FN4O4S2 and an average mass of 428.501 Da .

Suzuki–Miyaura Coupling

The compound can be used in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it a popular choice for many chemists.

Preparation of Hydroxyphenylnaphthols

The compound can be used in the preparation of hydroxyphenylnaphthols, which are known to be 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors . These inhibitors are often used in the treatment of diseases like breast cancer and osteoporosis.

Ruthenium-Catalyzed Arylation Reactions

It can also be used in Ruthenium-catalyzed arylation reactions . These reactions are important in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Synthesis of Amino-Trimethoxyphenyl-Aryl Thiazoles

The compound can be used in the synthesis of amino-trimethoxyphenyl-aryl thiazoles . These compounds are known to be microtubule inhibitors and potential antitumors, making them of interest in cancer research.

In Vivo Studies

In vivo studies have shown that the compound can effectively inhibit NSCLC and thyroid cancer xenografts driven by various RET mutations and fusions . This suggests potential applications in the treatment of these types of cancer.

Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its target. Without knowledge of the specific target, it’s difficult to predict the exact pathways it may influence. Given its complex structure, it’s likely that it could interact with multiple targets and thus influence multiple pathways .

Pharmacokinetics

The presence of the methoxy and fluoro groups may enhance its absorption and distribution, while the piperidinyl and tetrahydroquinazolinyl groups may influence its metabolism and excretion .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would be largely dependent on the compound’s specific targets and the biochemical pathways it influences .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its target. Similarly, the presence of other molecules could either facilitate or hinder its action .

properties

IUPAC Name

3-fluoro-4-methoxy-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O2/c1-14-24-19-6-4-3-5-17(19)21(25-14)27-11-9-16(10-12-27)26-22(28)15-7-8-20(29-2)18(23)13-15/h7-8,13,16H,3-6,9-12H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAAFKTVFWDDEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=CC(=C(C=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-4-methoxy-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide

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